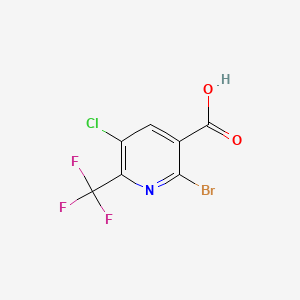
2-Bromo-5-chloro-6-(trifluoromethyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-chloro-6-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C7H2BrClF3NO2. It is a derivative of nicotinic acid, featuring bromine, chlorine, and trifluoromethyl substituents on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-6-(trifluoromethyl)nicotinic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and trifluoromethylation processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-6-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution, and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl boronic acids can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-Bromo-5-chloro-6-(trifluoromethyl)nicotinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and chlorine atoms can form halogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-trifluoromethylnicotinic acid: Similar structure but lacks the bromine atom.
2-Bromo-5-chlorobenzotrifluoride: Similar halogenation pattern but different core structure.
Trifluoromethylpyridines: A broader class of compounds with similar trifluoromethyl groups but varying positions and additional substituents.
Uniqueness
2-Bromo-5-chloro-6-(trifluoromethyl)nicotinic acid is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the nicotinic acid framework. This specific arrangement imparts distinct chemical reactivity and potential biological activity, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C7H2BrClF3NO2 |
|---|---|
Molecular Weight |
304.45 g/mol |
IUPAC Name |
2-bromo-5-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H2BrClF3NO2/c8-5-2(6(14)15)1-3(9)4(13-5)7(10,11)12/h1H,(H,14,15) |
InChI Key |
OBDPFVFRDSNFBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)C(F)(F)F)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


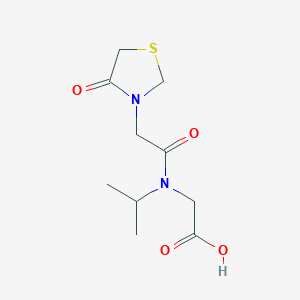
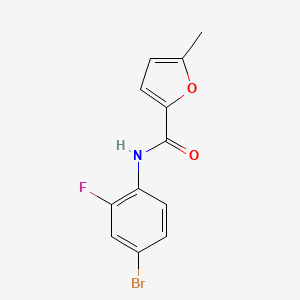
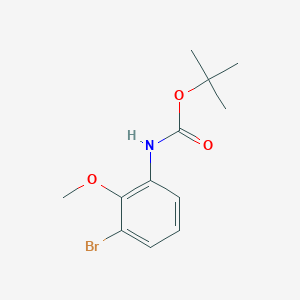
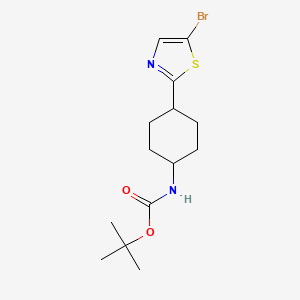
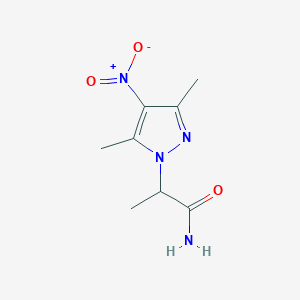
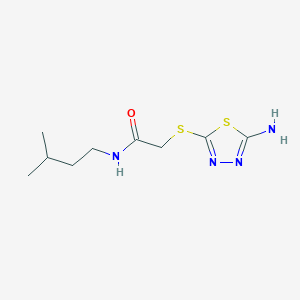
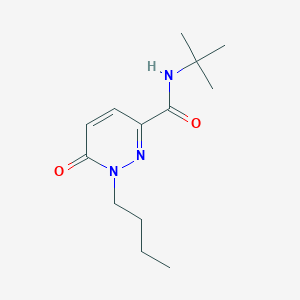
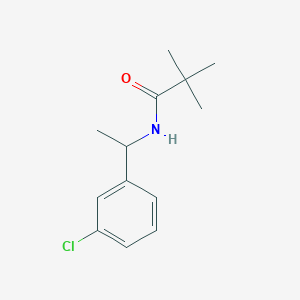
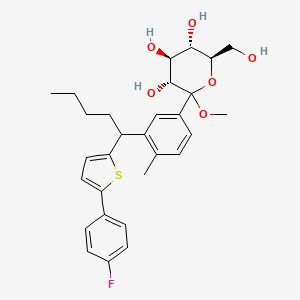
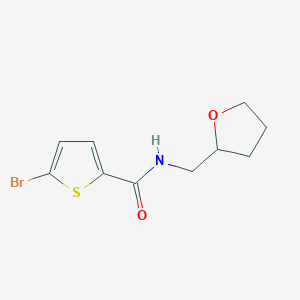
![(R)-6-Sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14898025.png)
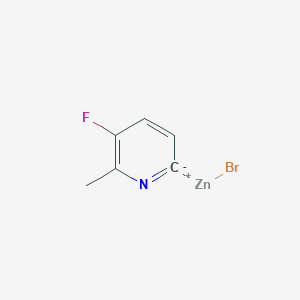
![Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14898040.png)
![Spiro[3.4]octan-6-ol](/img/structure/B14898064.png)
